molecular formula C18H14O3 B2694800 3-[(Naphthalen-2-yloxy)methyl]benzoic acid CAS No. 438464-01-8

3-[(Naphthalen-2-yloxy)methyl]benzoic acid

Cat. No. B2694800
CAS RN: 438464-01-8
M. Wt: 278.307
InChI Key: AVUARZXMXUBPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(Naphthalen-2-yloxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 438464-01-8 . It has a molecular weight of 278.31 and its molecular formula is C18H14O3 . It is a powder in its physical form .


Molecular Structure Analysis

The molecular structure of “3-[(Naphthalen-2-yloxy)methyl]benzoic acid” is characterized by an average mass of 278.302 Da and a monoisotopic mass of 278.094299 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “3-[(Naphthalen-2-yloxy)methyl]benzoic acid” are not available, it’s known that similar compounds participate in various chemical reactions .


Physical And Chemical Properties Analysis

“3-[(Naphthalen-2-yloxy)methyl]benzoic acid” is a powder in its physical form . It has a molecular weight of 278.31 and its molecular formula is C18H14O3 .

Scientific Research Applications

Biosynthesis of Natural Products

Naphthalene and benzoic acid derivatives play a crucial role in the biosynthesis of a wide range of natural products. One example is the precursor role of 3-amino-5-hydroxy benzoic acid (3,5-AHBA) in synthesizing naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. This process is critical for understanding the chemical and biochemical pathways leading to the formation of these complex molecules (Kang, Shen, & Bai, 2012).

Photophysical and Luminescent Properties

The photophysical properties of naphthalen-1-yl-benzoic acid derivatives, such as their luminescence and charge-transfer processes, have been extensively studied. These studies provide insights into the mechanisms of energy transfer in luminescent lanthanide complexes, which are of significant interest for developing new materials for optical and electronic applications (Kim, Baek, & Kim, 2006).

Fluorescence Recognition

Naphthalene and benzoic acid derivatives have been utilized in the development of chemosensors for the selective detection of metal ions, such as aluminum (Al^3+). These sensors are based on the fluorescent turn-on response upon binding with specific ions, demonstrating potential applications in environmental monitoring and biomedical diagnostics (Ding et al., 2013).

Anticancer and Biological Evaluation

Derivatives of naphthalene and benzoic acid have been synthesized and evaluated for their anticancer properties. Studies have shown that certain compounds exhibit significant activity against cancer cell lines, highlighting their potential as therapeutic agents (Salahuddin et al., 2014).

Environmental and Analytical Applications

The degradation of naphthalene by sulfate-reducing bacteria has been studied to understand the anaerobic biodegradation pathways of aromatic hydrocarbons. This research is crucial for bioremediation strategies and understanding the environmental fate of pollutants (Meckenstock et al., 2000).

Safety and Hazards

While specific safety and hazard information for “3-[(Naphthalen-2-yloxy)methyl]benzoic acid” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-(naphthalen-2-yloxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-18(20)16-7-3-4-13(10-16)12-21-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUARZXMXUBPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Naphthalen-2-yloxy)methyl]benzoic acid

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